Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 TFA

Description

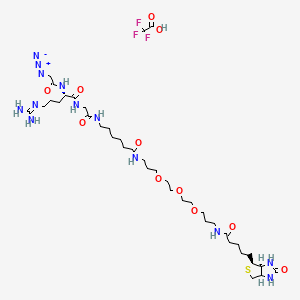

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) is a biotinylated reagent designed for targeted molecular interactions and bioconjugation. Its structure comprises:

- Biotin: A vitamin H derivative that binds with high affinity to streptavidin/avidin, enabling detection and isolation .

- PEG3 linker: A triethylene glycol spacer enhancing solubility and reducing steric hindrance .

- C3-amido and C5 spacers: Provide structural flexibility and distance between functional groups .

- Gly-Arg-Gly peptide: A tripeptide sequence that may facilitate cell-penetrating or substrate-specific interactions (e.g., integrin binding via the RGD motif) .

- Azide (N3): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for covalent conjugation .

- TFA counterion: Stabilizes the compound as a salt, though residual TFA in synthesis may interfere with sensitive biological assays .

Properties

IUPAC Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-6-[[2-[[(2S)-2-[(2-azidoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65N13O9S.C2HF3O2/c37-35(38)43-14-6-9-26(46-32(53)24-45-49-39)34(54)44-23-31(52)42-13-5-1-2-11-29(50)40-15-7-17-56-19-21-58-22-20-57-18-8-16-41-30(51)12-4-3-10-28-33-27(25-59-28)47-36(55)48-33;3-2(4,5)1(6)7/h26-28,33H,1-25H2,(H,40,50)(H,41,51)(H,42,52)(H,44,54)(H,46,53)(H4,37,38,43)(H2,47,48,55);(H,6,7)/t26-,27-,28-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIHMNFOPBGAK-LXKMWQMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66F3N13O11S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Gly-Arg-Gly-N3

The tripeptide sequence is synthesized using Fmoc-based SPPS on a 2-chlorotrityl chloride resin. Key steps include:

-

Resin Swelling : The resin is pre-swollen in dichloromethane (DCM) for 30 minutes.

-

Amino Acid Coupling : Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-N3 are sequentially coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent.

-

Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).

-

Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2 hours.

Conjugation of C3-amido-C5 Spacer

The C3-amido-C5 spacer is introduced via a solution-phase reaction:

Biotinylation and Final Assembly

Biotin is conjugated to the PEG3 terminus using a maleimide-thiol reaction:

-

Thiol Activation : The PEG3 terminus is functionalized with a thiol group using Traut’s reagent (2-iminothiolane).

-

Biotin Coupling : Biotin-maleimide is reacted with the thiolated PEG3 in phosphate-buffered saline (PBS) at pH 7.4 for 2 hours.

-

Azide Group Stabilization : The N3 group is protected with a tert-butyloxycarbonyl (Boc) group during synthesis to prevent premature reactivity.

Purification and Quality Control

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude product is purified using a preparative C18 column with a gradient of 10–90% acetonitrile in 0.1% TFA over 60 minutes. Critical parameters include:

Lyophilization

The purified compound is lyophilized to remove residual solvents, yielding a white powder. Residual solvent levels are maintained below 500 ppm for isopropanol and 300 ppm for acetonitrile.

Analytical Characterization

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular weight (MW = 970.07 Da).

-

Nuclear Magnetic Resonance (NMR) : H NMR in DMSO-d6 verifies the integrity of the PEG3 and biotin moieties.

-

HPLC Purity : Analytical HPLC with UV detection at 214 nm shows a single peak, confirming homogeneity.

Optimization Challenges and Solutions

Azide Group Stability

The N3 group is prone to reduction under acidic conditions. To mitigate this:

PEG Spacer Aggregation

PEG chains can form aggregates in aqueous solutions. Strategies include:

Chemical Reactions Analysis

Types of Reactions: Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) primarily undergoes click chemistry reactions, specifically:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs between the azide group of the compound and alkyne-containing molecules.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkyne groups such as DBCO or BCN

Common Reagents and Conditions:

CuAAc: Requires copper catalysts and alkyne-containing molecules.

SPAAC: Involves strained alkyne groups like DBCO or BCN, without the need for a catalyst

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are used in various biochemical applications .

Scientific Research Applications

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in the detection and analysis of protein modifications, such as N-myristoylation and GPI-anchoring in blood-stage Plasmodium falciparum

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of bioconjugates and other specialized compounds

Mechanism of Action

The mechanism of action of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) involves its azide group undergoing cycloaddition reactions with alkyne-containing molecules. This results in the formation of stable triazole-linked conjugates. The compound targets specific molecular sites, such as N-myristoylated and GPI-anchored proteins, facilitating their detection and analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) belongs to a family of biotin-PEG derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Key Features of Biotin-PEG Derivatives

Key Differences :

Reactive Groups :

- The azide group in Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) supports click chemistry, unlike amine- or maleimide-terminated analogs .

- Maleimide derivatives (e.g., Biotin-PEG3-Maleimide) target thiols in cysteine residues, offering specificity distinct from azide-based conjugates .

Other compounds lack this feature.

PEG Length and Solubility :

- PEG6 in Desthiobiotin-PEG6-Alkyne improves solubility and reduces aggregation compared to PEG3-based compounds .

TFA Counterion :

- TFA salts are common in peptide synthesis but may require purification to avoid interference in assays .

Applications :

- Amine-terminated variants (e.g., Biotin-C1-PEG3-C3-amine TFA) are versatile for carbodiimide-mediated coupling but lack click chemistry utility .

- Desthiobiotin derivatives enable reversible binding, useful for competitive elution in affinity purification .

Research Findings and Trends

- Click Chemistry Superiority : Azide-terminated biotin-PEG compounds are increasingly favored for bioorthogonal reactions due to their efficiency and compatibility with live-cell labeling .

- RGD Motif Utility : The Gly-Arg-Gly sequence in Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) may enhance targeting in cancer research, where integrin overexpression is common .

- Synthesis Challenges : TFA counterions in biotin-PEG salts require additional dialysis or HPLC purification to mitigate batch variability .

Biological Activity

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) is a biotinylated compound that plays a significant role in biological research, particularly in the study of protein interactions and modifications. This compound features a polyethylene glycol (PEG) linker, which enhances solubility and biocompatibility, making it suitable for various biochemical applications.

Chemical Structure and Properties

The chemical structure of Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) includes:

- Biotin : A vitamin that serves as a cofactor for carboxylase enzymes, facilitating various metabolic processes.

- C1-PEG3 : A three-unit PEG linker that improves solubility and reduces immunogenicity.

- C3-amido-C5-Gly-Arg-Gly : A peptide sequence that may influence binding affinity and specificity to target proteins.

- N3 : An azide group that allows for bioorthogonal reactions, enabling selective labeling of proteins.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 800 Da |

| Purity | >98% |

| Solubility | Soluble in water and DMSO |

| Storage Conditions | -20°C |

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) is primarily utilized in the detection and modification of proteins. Its biotin component allows for high-affinity binding to streptavidin, facilitating various assays, including:

- Protein labeling : Enables visualization and tracking of proteins in live cells.

- Affinity purification : Used to isolate proteins from complex mixtures.

- Bioorthogonal reactions : The azide group can participate in click chemistry, allowing for selective conjugation with other biomolecules.

Applications in Research

- Detection of Protein Modifications : This compound is instrumental in identifying modification sites on proteins such as N-myristoylated and GPI-anchored proteins during the blood-stage of Plasmodium falciparum infection .

- Cellular Studies : It has been used to study protein interactions within cellular environments, providing insights into cellular signaling pathways and protein dynamics .

- Therapeutic Development : The ability to modify therapeutic proteins with biotin enhances their stability and efficacy, making them more effective in clinical settings.

Case Study 1: Protein Interaction Analysis

In a study investigating membrane protein dynamics, researchers utilized Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) to label the Shaker Kv channel in Xenopus laevis oocytes. The incorporation of this compound allowed for the successful visualization of protein interactions without affecting the channel's expression or functionality .

Case Study 2: Targeting GPI-Anchored Proteins

Another study focused on the role of biotinylated compounds in targeting GPI-anchored proteins. By employing Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA), researchers effectively identified specific modification sites on these proteins, enhancing our understanding of their biological roles during infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.